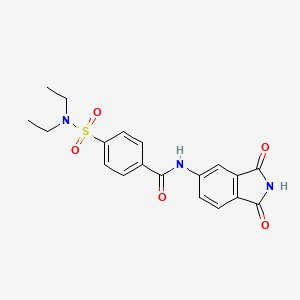

4-(diethylsulfamoyl)-N-(1,3-dioxoisoindol-5-yl)benzamide

Description

Properties

IUPAC Name |

4-(diethylsulfamoyl)-N-(1,3-dioxoisoindol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5S/c1-3-22(4-2)28(26,27)14-8-5-12(6-9-14)17(23)20-13-7-10-15-16(11-13)19(25)21-18(15)24/h5-11H,3-4H2,1-2H3,(H,20,23)(H,21,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICBMRAKODZLDES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(diethylsulfamoyl)-N-(1,3-dioxoisoindol-5-yl)benzamide involves multiple steps, typically starting with the preparation of the core benzamide structure. The synthetic route often includes the following steps:

Formation of the Benzamide Core: This involves the reaction of a suitable benzoyl chloride with an amine to form the benzamide.

Introduction of the Isoindole Group: The isoindole group is introduced through a cyclization reaction involving phthalic anhydride and an appropriate amine.

Attachment of the Diethylsulfamoyl Group:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

4-(diethylsulfamoyl)-N-(1,3-dioxoisoindol-5-yl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzamide or isoindole moieties, often using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(diethylsulfamoyl)-N-(1,3-dioxoisoindol-5-yl)benzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-(diethylsulfamoyl)-N-(1,3-dioxoisoindol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of certain biochemical pathways, resulting in the desired therapeutic or biological effect.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparison

Key analogs and their distinguishing features:

<sup>†</sup> LogP values estimated using computational tools (e.g., ChemAxon).

<sup>‡</sup> Calculated based on formula C19H17N2O5S.

Key Observations :

- The diethylsulfamoyl group increases molecular weight and lipophilicity compared to simpler analogs like N-(phthalimido)benzamide.

Pharmacological and Physicochemical Properties

Solubility and Bioavailability

- Thiazolidinone Analog: Enhanced solubility in organic solvents but poor water solubility, typical of thiazolidinone derivatives .

Biological Activity

4-(Diethylsulfamoyl)-N-(1,3-dioxoisoindol-5-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a diethylsulfamoyl group and an isoindole moiety. Its molecular formula is CHNOS, which contributes to its solubility and interaction with biological targets.

Anticancer Properties

Recent studies have indicated that derivatives of benzamide compounds, including 4-(diethylsulfamoyl)-N-(1,3-dioxoisoindol-5-yl)benzamide, exhibit significant anticancer activity. These compounds have been tested against various cancer cell lines, demonstrating their ability to inhibit cell proliferation and induce apoptosis.

- Mechanism of Action : The compound is believed to interfere with cell signaling pathways involved in cancer progression. Specifically, it may inhibit the activity of kinases associated with tumor growth.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 5.2 | Inhibition of proliferation |

| A549 (Lung) | 4.8 | Induction of apoptosis |

| SK-BR-3 (Breast) | 3.6 | Significant decrease in viability |

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise in reducing inflammation. Studies suggest that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.

Study 1: Anticancer Efficacy

A study conducted on the effects of 4-(diethylsulfamoyl)-N-(1,3-dioxoisoindol-5-yl)benzamide on breast cancer cells revealed that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism involved the activation of apoptotic pathways characterized by increased levels of caspase-3 and -9.

Study 2: In Vivo Studies

In vivo studies using xenograft models demonstrated that treatment with this compound led to a notable reduction in tumor size without significant toxicity to normal tissues. Histological analysis showed reduced mitotic figures and increased apoptotic cells in treated tumors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.